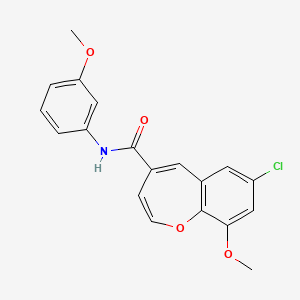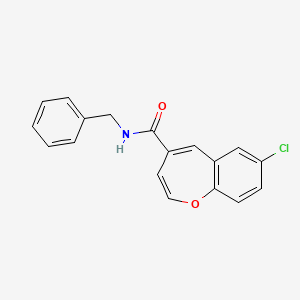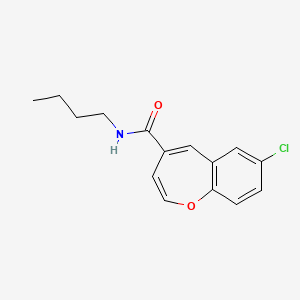
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide (7-CMBC) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, and has been studied for its potential to be used in lab experiments.
作用機序
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor that is involved in a variety of physiological processes, including learning, memory, and emotion. When 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide binds to the 5-HT2A receptor, it activates the receptor and triggers a cascade of biochemical reactions that can lead to a variety of physiological effects.
Biochemical and Physiological Effects
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential to produce a variety of biochemical and physiological effects. It has been studied for its potential to increase the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been studied for its potential to modulate the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of neurotransmitters. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive to purchase. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has a high binding affinity for the 5-HT2A receptor, making it a useful tool for studying the receptor. One limitation of 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide is that it is not very stable and can degrade quickly in the presence of light or heat. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide can be toxic at high concentrations, so it should be used with caution in lab experiments.
将来の方向性
There are a number of potential future directions for the use of 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide. One potential direction is to use 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide as a tool for studying the regulation of cell signaling pathways. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide could be used to study the structure and function of enzymes involved in the metabolism of neurotransmitters. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide could be used to study the binding of small molecules to proteins. Finally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide could be used to study the effects of drugs on the 5-HT2A receptor.
合成法
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with 3-methoxy-4-hydroxybenzamide, which produces 4-chloro-3-methoxy-N-(3-methoxybenzyl)-1-benzoxepine-4-carboxamide. The second step involves the reaction of the product from the first step with ethyl chloroformate, which produces 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide.
科学的研究の応用
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential to be used as a ligand in studies of the binding of small molecules to proteins. It has also been studied for its potential to be used as a probe in studies of the regulation of cell signaling pathways. Additionally, 7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been studied for its potential to be used as a tool in studies of the structure and function of enzymes.
特性
IUPAC Name |
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-16-5-3-4-15(11-16)21-19(22)12-6-7-25-18-13(8-12)9-14(20)10-17(18)24-2/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLYEXRGSYFZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-9-methoxy-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6422245.png)
![N'-[(1E)-(furan-2-yl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6422251.png)
![3-(1H-1,3-benzodiazol-1-yl)-2-methyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]propanehydrazide](/img/structure/B6422253.png)
![3-(1H-1,3-benzodiazol-1-yl)-2-methyl-N'-[(1E)-phenylmethylidene]propanehydrazide](/img/structure/B6422258.png)

![2-(2,4-dichlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B6422272.png)
![N'-[(1E)-1-(naphthalen-1-yl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6422277.png)
![N'-[(1E)-[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene]adamantane-1-carbohydrazide](/img/structure/B6422278.png)
![N-butyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422283.png)
![N-benzyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422290.png)



![7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B6422333.png)